molecular formula C7H4F3NO3 B2426216 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid CAS No. 1189757-60-5

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid

Cat. No.: B2426216
CAS No.: 1189757-60-5
M. Wt: 207.108
InChI Key: XGJIFZUSYVVJCZ-UHFFFAOYSA-N
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Description

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid ( 1189757-60-5) is a high-value dihydropyridine carboxylic acid derivative of significant interest in modern medicinal chemistry and anticancer research . This compound serves as a versatile building block for the synthesis of novel chemical entities, particularly in the development of potential antineoplastic agents . Its core structure, featuring a carboxylic acid functional group and a metabolically stable trifluoromethyl group, is strategically important for optimizing the physicochemical properties of drug candidates, including their binding affinity to target proteins . Emerging scientific research has demonstrated that novel dihydropyridine carboxylic acids, such as this compound, show promising cytotoxic activity against a range of human cancer cell lines, including HCT-15 (colon adenocarcinoma), U251 (glioblastoma), PC-3 (prostate cancer), K-562 (chronic myelogenous leukemia), MCF-7 (breast cancer), and SKLU-1 (non-small cell lung cancer) . These compounds are actively investigated for their potential to overcome multidrug resistance (MDR) in tumors, a major challenge in current chemotherapy, while aiming to exhibit lower toxicity to healthy cells . In silico docking studies suggest that derivatives of this chemotype may interact with key proteins in the apoptosis pathway, such as PARP-1, and possess physicochemical characteristics predictive of good oral bioavailability . This product is provided for Research Use Only (RUO). It is strictly not for human or veterinary diagnostic or therapeutic use. All necessary safety information, including GHS hazard statements and precautionary measures, is provided in the associated Safety Data Sheet (SDS) . Researchers can access detailed molecular specifications, including molecular formula (C 7 H 4 F 3 NO 3 ), molecular weight (207.11 g/mol), and structural identifiers (SMILES: O=C(C(C=C1C(F)(F)F)=CNC1=O)O) .

Properties

IUPAC Name

6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-3(6(13)14)2-11-5(4)12/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJIFZUSYVVJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189757-60-5
Record name 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid typically involves the reaction of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide . This reaction proceeds regioselectively to form the desired pyridine derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid undergoes esterification with alcohols under acidic catalysis. For example, reaction with methanol and H₂SO₄ produces the methyl ester derivative.

Reaction Conditions Yield Notes
R-COOH + MeOH → R-COOMeH₂SO₄, reflux, 6–12 hours75–90%Enhanced acidity due to CF₃ group accelerates reaction

The electron-withdrawing CF₃ group increases the carboxylic acid’s acidity (pKa ~3.85 predicted ), improving reactivity toward nucleophiles.

Amide Formation

Activation of the carboxylic acid (e.g., via thionyl chloride) generates an acyl chloride intermediate, which reacts with amines to form amides.

Step Reagents Conditions
1. ActivationSOCl₂ or (COCl)₂0–25°C, 1–2 hours
2. AmidationR-NH₂ (primary/secondary amines)25–60°C, 4–12 hours

This method is widely used to generate bioactive derivatives, such as PARP-1 inhibitors .

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (>200°C), yielding 5-(trifluoromethyl)-2-pyridone.

Reaction Conditions By-Product
R-COOH → R-H + CO₂↑Dry heating, 200–250°CCO₂

The reaction is facilitated by the electron-deficient pyridone ring, which stabilizes the transition state .

Keto-Enol Tautomerism

The compound exhibits keto-enol tautomerism, with the keto form (6-oxo) dominating in aqueous solutions . This tautomerism influences its reactivity in metal coordination and redox reactions.

Tautomer Stability Experimental Evidence
Keto form (6-oxo)>95% in H₂O (pH 7)IR: Strong C=O stretch at 1680 cm⁻¹
Enol form (6-hydroxy)<5%NMR: No detectable enol proton

Metal Complexation

The carboxylic acid and keto groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

Metal Reaction Conditions Complex Structure
Cu²⁺pH 5–6, 25°COctahedral geometry (O-bonded)
Fe³⁺pH 3–4, 60°CTetrahedral or square planar

These complexes are explored for catalytic and antimicrobial applications .

Electrophilic Aromatic Substitution (EAS)

Reaction Conditions Product
NitrationHNO₃/H₂SO₄, 100°C4-Nitro derivative (minor)
SulfonationSO₃/H₂SO₄, 150°C4-Sulfo derivative (trace)

The CF₃ group directs substitution to the less deactivated C4 position .

Reduction of the Pyridone Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridone ring to a piperidine derivative, though the CF₃ group remains intact.

Reaction Conditions Yield
Pyridone → PiperidineH₂ (1 atm), Pd-C, EtOH, 25°C60–70%

The product, 5-(trifluoromethyl)piperidine-3-carboxylic acid, is a scaffold for pharmaceuticals .

Oxidative Reactions

Oxidants like KMnO₄ cleave the pyridone ring under acidic conditions, generating trifluoroacetic acid and ammonia as by-products.

Reaction Conditions Products
Ring cleavageKMnO₄, H₂SO₄, 80°CCF₃COOH + NH₃ + CO₂

This reaction is non-synthetic but useful for degradation studies .

Cyclization and Heterocycle Formation

Reaction with hydrazine yields pyridazinyl derivatives, while thiourea forms thiazole-linked hybrids.

Reagent Product Application
NH₂NH₂Pyridazine-carboxylic acidAntitubercular agents
CS(NH₂)₂Thiazole-pyridone conjugateAnticancer leads

Key Reactivity Trends:

  • CF₃ Group Effects : Enhances acidity of COOH, directs electrophilic substitution to C4, and stabilizes intermediates.

  • Keto-Enol Equilibrium : Governs solubility and metal-binding capacity.

  • Thermal Stability : Decarboxylation dominates above 200°C .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid exhibit promising antimicrobial properties. A study demonstrated that certain analogs showed effective inhibition against various bacterial strains, suggesting potential for development as new antibiotics .

Calcium Channel Blockers
This compound has been explored as a calcium channel blocker, which can be beneficial in treating hypertension and other cardiovascular diseases. The structural modifications of this compound have led to the synthesis of derivatives that selectively target L-type calcium channels .

Organic Synthesis

Reagent in Chemical Reactions
The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of complex molecules. Its trifluoromethyl group enhances the reactivity and stability of the resulting compounds, making it a valuable reagent in various synthetic pathways .

Agricultural Chemistry

Pesticide Development
Due to its bioactive properties, this compound is being investigated for use in developing new pesticides. Its ability to act on specific biological pathways makes it a candidate for creating selective herbicides and insecticides .

Case Studies

Study ReferenceApplicationFindings
AntimicrobialEffective against Gram-positive bacteria; potential for antibiotic development.
Calcium Channel BlockerSelective inhibition of L-type calcium channels; implications for hypertension treatment.
Organic SynthesisUtilized as a key intermediate; enhances stability and reactivity in synthetic pathways.

Environmental Considerations

The synthesis of this compound often employs environmentally friendly methods, such as hydrothermal reactions using water as a solvent. This approach not only reduces waste but also aligns with green chemistry principles .

Mechanism of Action

The mechanism of action of 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biochemical pathways. This interaction can result in various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridine derivatives, such as:

Uniqueness

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability, reactivity, and binding affinity, making it valuable for various applications in research and industry.

Biological Activity

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid (CAS No. 855915-13-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H4F3NO3C_7H_4F_3NO_3 with a molecular weight of 207.11 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that this compound can inhibit specific enzymes and receptors, potentially modulating pathways involved in disease processes. For instance, it has been suggested that compounds with similar structures may act as inhibitors of xanthine oxidase, which plays a role in purine metabolism and oxidative stress .

Anticancer Activity

Recent studies have explored the anticancer properties of dihydropyridine derivatives, including those similar to this compound. For example, derivatives have shown promising results against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The structure-activity relationship (SAR) analysis indicates that modifications on the dihydropyridine scaffold can enhance anticancer efficacy while minimizing cytotoxicity towards normal cells .

CompoundCell LineIC50 (µM)Comments
This compoundA549TBDPotential inhibitor
Compound XA54910Strong cytotoxicity
Compound YMCF715Selective activity

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar dihydropyridine derivatives have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

PathogenMIC (µg/mL)Activity
Staphylococcus aureus32Resistant strain
Escherichia coli64Moderate activity

Case Studies

  • Anticancer Efficacy : A study evaluated a series of dihydropyridine derivatives for their anticancer properties using the A549 cell line. The results indicated that certain substitutions on the pyridine ring significantly enhanced cytotoxicity while maintaining selectivity towards cancer cells .
  • Antimicrobial Screening : Another investigation screened various derivatives against clinically relevant pathogens. The findings revealed that specific modifications in the structure led to increased potency against resistant strains, highlighting the importance of structural optimization in drug design .

Q & A

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; wash skin with soap/water if exposed. For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for emergency measures .

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